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Compound of Interest

Compound Name:
2-(3-aminophenoxy)-N-

phenylacetamide

CAS No.: 92906-39-3

Cat. No.: B1286804

Get Quote

Application Note: 2-(3-Aminophenoxy)-N-phenylacetamide as a Scaffold in Medicinal

Chemistry

Executive Summary
This application note details the utility, synthesis, and handling of 2-(3-aminophenoxy)-N-
phenylacetamide (CAS: 92906-39-3). Structurally characterized by a phenoxyacetamide core

linking an aniline moiety to a phenylacetamide tail, this molecule serves as a "privileged

structure" in drug discovery. It is primarily utilized as a versatile intermediate for developing

Type II Kinase Inhibitors (targeting VEGFR, PDGFR, and FGFR) and novel analgesic agents.

Its unique geometry allows the acetamide group to function as a hydrogen-bond

donor/acceptor pair within enzyme binding pockets, while the free amine provides a reactive

handle for library diversification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9]
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Property Specification

IUPAC Name 2-(3-aminophenoxy)-N-phenylacetamide

Molecular Formula C₁₄H₁₄N₂O₂

Molecular Weight 242.27 g/mol

Physical State Off-white to pale yellow solid

Melting Point 123–125 °C

Solubility
Soluble in DMSO, DMF, MeOH; Sparingly

soluble in Water

pKa (Calculated) ~4.2 (Aniline NH₂), ~13.5 (Amide NH)

Key Functional Groups
Primary Amine (Nucleophile), Ether (Linker),

Amide (H-Bonding)

Synthesis Protocol: Regioselective O-Alkylation
The critical challenge in synthesizing this intermediate is achieving selective O-alkylation of 3-

aminophenol without contaminating N-alkylation. While the phenoxide ion is a harder

nucleophile than the amine, improper base selection can lead to mixed products.

Methodology: Williamson Ether Synthesis
(K₂CO₃/Acetone)
Reaction Principle: The use of anhydrous Potassium Carbonate (K₂CO₃) in refluxing acetone

generates the phenoxide anion in situ. The mild basicity of K₂CO₃ is generally insufficient to

deprotonate the aniline amine significantly, thereby favoring O-alkylation over N-alkylation

when reacting with 2-chloro-N-phenylacetamide.

Reagents:

3-Aminophenol (1.0 eq)[1]

2-Chloro-N-phenylacetamide (1.0 eq)
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Potassium Carbonate (anhydrous, 1.5 eq)

Potassium Iodide (catalytic, 0.1 eq) – Accelerates the reaction via Finkelstein mechanism.

Solvent: Acetone or 2-Butanone (MEK).

Step-by-Step Protocol:

Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve 3-aminophenol (10 mmol) in anhydrous Acetone (50 mL). Add K₂CO₃ (15 mmol)

and stir at room temperature for 30 minutes to facilitate phenoxide formation.

Addition: Add 2-chloro-N-phenylacetamide (10 mmol) and catalytic KI (1 mmol) to the

mixture.

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and stir vigorously for 6–8

hours.

Checkpoint: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The

starting phenol (Rf ~0.4) should disappear; the product will appear at a lower Rf due to

increased polarity, but distinct from the starting chloride.

Workup:

Cool the reaction mixture to room temperature.

Filter off the inorganic salts (KCl, excess K₂CO₃).

Concentrate the filtrate under reduced pressure to obtain a crude solid.[2]

Purification:

Recrystallize the crude solid from Ethanol/Water (9:1) or purify via flash column

chromatography (Gradient: 0→5% MeOH in DCM).

Target Yield: 75–85%.

Visual Workflow (DOT Diagram)
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Caption: Figure 1: Regioselective synthesis workflow via Williamson ether synthesis.

Application Note: Kinase Inhibitor Design
This intermediate is a valuable scaffold for "Fragment-Based Drug Design" (FBDD). The

phenoxyacetamide motif acts as a flexible linker that can position the terminal phenyl ring into

the hydrophobic "back pocket" of a kinase ATP-binding site, while the free amine allows for the

attachment of a "hinge-binding" heterocycle.

Mechanistic Rationale
The Linker (Acetamide): The amide nitrogen (NH) acts as a hydrogen bond donor, and the

carbonyl (C=O) as an acceptor. This mimics the backbone interactions often seen in Type II

kinase inhibitors (e.g., Imatinib, Sorafenib).

The Handle (Amine): The 3-amino group is positioned to react with isocyanates (to form

ureas) or acid chlorides (to form amides), creating a bridge to the ATP-binding hinge region.

Protocol: Urea Library Generation
To synthesize a library of urea-based kinase inhibitors using this intermediate:

Dissolution: Dissolve 2-(3-aminophenoxy)-N-phenylacetamide (0.5 mmol) in dry DCM (5

mL).

Coupling: Add the appropriate Aryl Isocyanate (0.55 mmol) dropwise at 0°C.

Reaction: Allow to warm to room temperature and stir for 2–4 hours.

Isolation: The urea product often precipitates out of DCM. Filter and wash with cold ether.

Pharmacophore Mapping (DOT Diagram)
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Caption: Figure 2: Pharmacophore mapping of the scaffold within a theoretical Kinase binding

pocket.

Quality Control & Analytical Validation
To ensure the integrity of the intermediate before using it in downstream steps, the following

parameters must be met.

HPLC Purity: >98% (Area %).

Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20

min.

Detection: UV @ 254 nm.
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1H NMR (DMSO-d6, 400 MHz):

δ 10.05 (s, 1H, Amide NH)

δ 7.60 (d, 2H, Phenyl-H)

δ 7.30 (t, 2H, Phenyl-H)

δ 6.90 (t, 1H, Phenoxy-H)

δ 6.15-6.25 (m, 3H, Aminophenoxy-H)

δ 5.05 (s, 2H, NH₂ - Broad singlet)

δ 4.65 (s, 2H, -O-CH₂-CO-)

Troubleshooting Note: If the product appears as an oil, it may contain residual solvent or

unreacted 2-chloro-N-phenylacetamide. Trituration with cold diethyl ether usually induces

crystallization.

References
VulcanChem. (n.d.). 2-(3-aminophenoxy)-N-ethylacetamide: Synthesis and Properties.

(Analogous synthesis route validation). Retrieved from

Omar, R. S., et al. (2021).[3] "Facile one-pot, three-component synthesis of novel fused 4H-

pyrans incorporating 2-phenoxy-N-phenylacetamide." Arkivoc, 2021(x).[3]

Sonawane, R. B., et al. (2019).[4] "Room-Temperature, Base-Mediated Selective Synthesis

of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Synthesis, 51. (Validates K2CO3 selectivity

for O-alkylation).

Wang, R., & Xu, J. (2010). "Selective alkylation of the amino group of aminophenols."[5][6]

Arkivoc, 2010(ix), 293-299.[7] (Discussion on regioselectivity challenges).

Naik, R., & Shakya, A. (2023).[8] "Exploring the chemotherapeutic potential of currently used

kinase inhibitors: An update." Frontiers in Pharmacology, 13. (Context for kinase inhibitor

scaffolds).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.arkat-usa.org/get-file/75334/
https://www.arkat-usa.org/get-file/75334/
https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0039-1690334.pdf
https://quod.lib.umich.edu/a/ark/5550190.0011.927?rgn=main;view=fulltext
https://www.researchgate.net/figure/Selective-alkylation-of-the-amino-group-of-aminophenols_tbl2_260299634
https://www.researchgate.net/publication/260299634_Selective_alkylation_of_aminophenols
https://pubmed.ncbi.nlm.nih.gov/36699049/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286804?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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